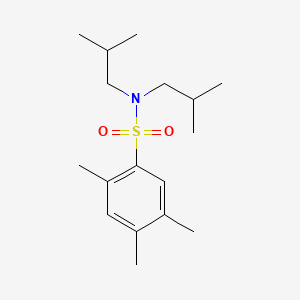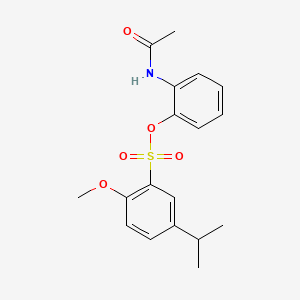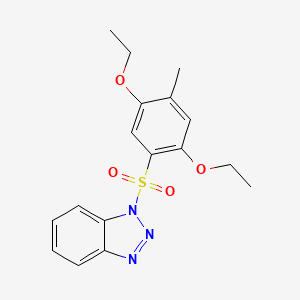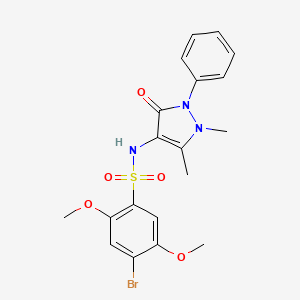
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects. TMB-8 is commonly used as a tool in cell biology and pharmacology research, as it has been shown to inhibit calcium release from intracellular stores.
作用機序
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide acts as a calcium chelator, binding to calcium ions and preventing their release from intracellular stores. This inhibition occurs through the binding of this compound to the calcium-binding protein calmodulin, which is involved in the regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in calcium signaling, this compound has been shown to inhibit the activity of protein kinase C and to activate the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to inhibit the activity of the plasma membrane calcium ATPase, which is involved in the regulation of extracellular calcium levels.
実験室実験の利点と制限
One of the advantages of using 2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments is its specificity for calcium signaling pathways. This compound has been shown to inhibit calcium release from intracellular stores without affecting other signaling pathways, making it a useful tool for studying the role of calcium signaling in cellular processes. However, this compound has some limitations, including its potential toxicity and its effects on other cellular processes, such as protein kinase C activity.
将来の方向性
There are several future directions for the use of 2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide in scientific research. One potential area of research is the role of calcium signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound could be used to study the effects of calcium dysregulation on neuronal function and survival. Another potential area of research is the development of new calcium chelators with improved specificity and reduced toxicity. This compound could serve as a starting point for the development of new compounds with these properties. Finally, this compound could be used in combination with other drugs or compounds to study their effects on calcium signaling and other cellular processes.
合成法
The synthesis of 2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been widely used in scientific research as a tool to study calcium signaling pathways. It has been shown to inhibit calcium release from the endoplasmic reticulum and Golgi apparatus, which are important intracellular calcium stores. This inhibition can be used to study the role of calcium signaling in a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression.
特性
IUPAC Name |
2,4,5-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S/c1-12(2)10-18(11-13(3)4)21(19,20)17-9-15(6)14(5)8-16(17)7/h8-9,12-13H,10-11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQJONREDQVNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)

![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)




![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7454163.png)
